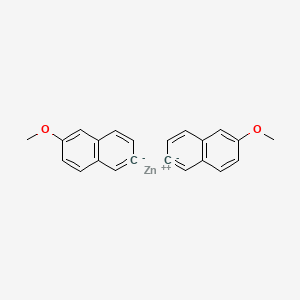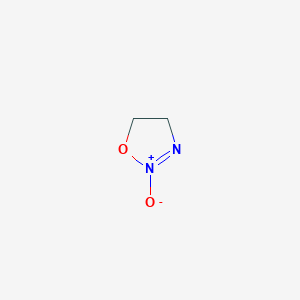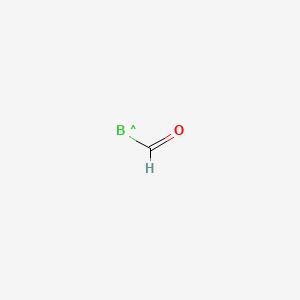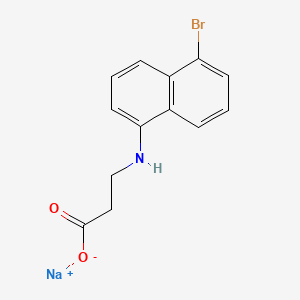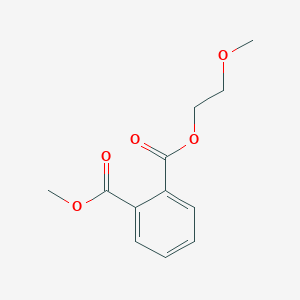
2-Methoxyethyl methyl benzene-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxyethyl methyl benzene-1,2-dicarboxylate is a chemical compound with the molecular formula C12H14O5. It is primarily used as a plasticizer for cellulose acetate, providing durability and toughness to the film. This compound is also utilized in various applications such as enameled wire, high-strength varnish, adhesives, and laminate adhesives .
Méthodes De Préparation
The synthesis of 2-Methoxyethyl methyl benzene-1,2-dicarboxylate typically involves the esterification of ethylene glycol monomethyl ether with phthalic anhydride in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. This reaction can also be carried out non-catalytically at high temperatures . Industrial production methods follow similar procedures, ensuring the compound’s purity and yield.
Analyse Des Réactions Chimiques
2-Methoxyethyl methyl benzene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the methoxyethyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used .
Applications De Recherche Scientifique
2-Methoxyethyl methyl benzene-1,2-dicarboxylate has a wide range of scientific research applications:
Chemistry: It is used as a plasticizer in the production of polymers and resins, enhancing their flexibility and durability.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with cellular components.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its ability to modify the physical properties of pharmaceutical formulations.
Mécanisme D'action
The mechanism of action of 2-Methoxyethyl methyl benzene-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can modify the physical properties of materials by acting as a plasticizer, thereby influencing the flexibility and durability of the final product. The specific pathways involved depend on the application and the environment in which the compound is used .
Comparaison Avec Des Composés Similaires
2-Methoxyethyl methyl benzene-1,2-dicarboxylate can be compared with other similar compounds such as:
Bis(2-ethylhexyl) phthalate: This compound is also used as a plasticizer but has different physical and chemical properties, such as a higher molecular weight and different solubility characteristics.
Bis(2-methoxyethyl) phthalate: Similar in structure, this compound is used in similar applications but may have different reactivity and performance characteristics.
The uniqueness of this compound lies in its specific combination of properties, making it suitable for particular applications where other plasticizers may not perform as effectively.
Propriétés
Numéro CAS |
36339-61-4 |
|---|---|
Formule moléculaire |
C12H14O5 |
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
2-O-(2-methoxyethyl) 1-O-methyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C12H14O5/c1-15-7-8-17-12(14)10-6-4-3-5-9(10)11(13)16-2/h3-6H,7-8H2,1-2H3 |
Clé InChI |
DRYXMSSOAFCHRL-UHFFFAOYSA-N |
SMILES canonique |
COCCOC(=O)C1=CC=CC=C1C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-Phenyldiazenyl]benzamide](/img/structure/B14680892.png)
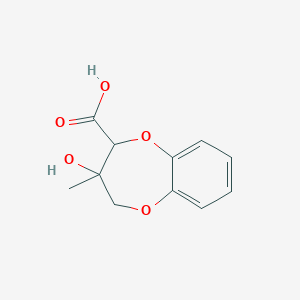
![[1,1'-Biphenyl]-2,2'-dicarboxylic acid, 6-methoxy-](/img/structure/B14680904.png)
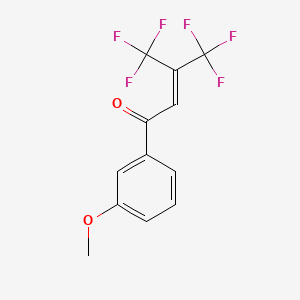
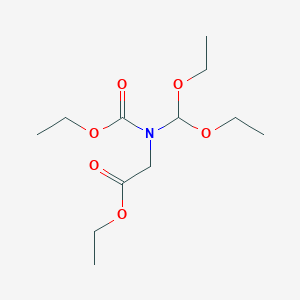

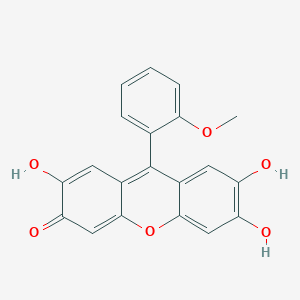

![oxalic acid;phenyl 3-[bis(2-chloroethyl)amino]propanoate](/img/structure/B14680937.png)
